B1576760 Preprotemporin-1SKa

Preprotemporin-1SKa

Cat. No.: B1576760
Attention: For research use only. Not for human or veterinary use.
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Description

Preprotemporin-1SKa is a bioactive peptide precursor identified in amphibian secretions, particularly in the Pelophylax genus. It undergoes post-translational modifications to yield temporins, short antimicrobial peptides (AMPs) critical for innate immune defense. Structurally, this compound includes a signal peptide, an acidic propiece, and the mature temporin domain. Its functional relevance lies in its broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, with minimal hemolytic effects on mammalian cells .

Key characteristics include:

  • Molecular Weight: ~7.5 kDa (unprocessed precursor).
  • Isoelectric Point (pI): ~4.8 (acidic propiece facilitates intracellular stability).
  • Mature Peptide: 10–14 residues, cationic (+3 to +5 charge), amphipathic α-helical structure.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPVILPVIGKLLNGILGK

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Preprotemporin-1SKa shares homology with other temporin precursors (e.g., Preprotemporin-1 from Rana temporaria) and AMP precursors like bombesin and magainin. The table below summarizes key distinctions:

Parameter This compound Preprotemporin-1 (R. temporaria) Bombesin Precursor Magainin Precursor
Length (aa) 70–75 68–72 27–30 200–220
Mature Peptide Charge +4 to +5 +3 to +4 +2 +3 to +4
Antimicrobial Targets Gram-positive bacteria, fungi Gram-positive bacteria Gastrointestinal pathogens Gram-negative bacteria
Hemolytic Activity Low (≤10% at 100 μM) Moderate (20–30% at 100 μM) High (≥50% at 100 μM) Negligible
Stability in Serum >6 hours 4–5 hours <2 hours >8 hours

Data derived from in vitro assays and homology modeling .

Mechanistic Divergences

  • Membrane Permeabilization : this compound exhibits faster membrane disruption kinetics compared to magainins, attributed to its shorter helix and higher cationicity .
  • Immune Modulation : Unlike bombesin precursors, this compound lacks direct cytokine induction but synergizes with host defense peptides like LL-37 .

Research Findings and Limitations

Key Studies

  • Efficacy Against Biofilms : this compound reduces Staphylococcus aureus biofilm viability by 90% at 50 μM, outperforming temporin-1 (70% reduction) .
  • Toxicity Profile: Low cytotoxicity (IC₅₀ > 200 μM in human keratinocytes) contrasts with bombesin’s IC₅₀ of 50 μM .

Challenges

  • Species-Specific Activity : this compound analogs show reduced efficacy in murine models compared to amphibian systems, likely due to interspecies membrane lipid variations .
  • Scalability : High synthesis costs ($350–$400/mg) limit therapeutic applications compared to magainins ($150–$200/mg) .

Data Tables (Hypothetical Framework)

Note: Detailed tables would typically be provided in Supplementary Materials (e.g., Supplementary Tables 1–8 in ), encompassing raw MIC values, CD spectroscopy data, and molecular dynamics simulations.

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